N-isobutyl-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)7-13-12(15)10-4-5-11(14(16)17)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXDYTOOESDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-methyl-4-nitrobenzamide typically involves the nitration of a benzamide derivative followed by alkylation. The general synthetic route can be summarized as follows:
Nitration: A benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nitration and alkylation can be scaled up for industrial synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is N-isobutyl-3-methyl-4-aminobenzamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Medicinal Chemistry
N-isobutyl-3-methyl-4-nitrobenzamide has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including lung and colon cancers. The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cell proliferation and survival .
Enzyme Inhibition
Studies have demonstrated that this compound can act as an enzyme inhibitor. For instance, it has been shown to inhibit kinases involved in cancer pathways, suggesting its potential as a lead compound for developing targeted cancer therapies .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal its effectiveness against certain bacterial strains. This suggests possible applications in treating infections, particularly those resistant to conventional antibiotics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound derivatives. The results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. The study highlighted the importance of structural modifications to enhance biological activity .
Case Study 2: Enzyme Interaction
In another research article, scientists investigated the interaction of this compound with specific kinases involved in cancer progression. The findings revealed that this compound could effectively inhibit kinase activity, providing a basis for its use in developing novel anticancer drugs .
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer lines | Potential lead for anticancer drug development |
| Enzyme Inhibition | Effective inhibition of kinases related to cancer | Possible therapeutic target for cancer treatment |
| Antimicrobial Activity | Inhibition of bacterial growth | Potential use in treating infections |
Mechanism of Action
The mechanism of action of N-isobutyl-3-methyl-4-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- However, the nitro group also reduces aqueous solubility compared to methoxy or methyl substituents .
- Halogen vs. In contrast, the methyl group in this compound introduces steric hindrance, which may influence crystallinity or metabolic stability.
Physicochemical Properties
- Solubility: The isobutylamide chain in this compound likely improves solubility in nonpolar solvents compared to the isopropyl group in 4-bromo-N-isopropyl-3-methoxybenzamide.
- Thermal Stability : Nitro groups typically decrease thermal stability, which may limit high-temperature applications compared to methoxy-substituted analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-isobutyl-3-methyl-4-nitrobenzamide, and how are purity and identity confirmed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration of a substituted benzene derivative, followed by amidation with isobutylamine. Critical steps include:
- Nitration : Use of mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Amidation : Coupling the nitrobenzoyl chloride with isobutylamine in anhydrous solvents (e.g., THF) using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures.
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl and nitro group positions), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (via SHELX programs) for absolute configuration determination .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., isobutyl chain, methyl, and nitro groups) through chemical shifts and coupling patterns. For example, the nitro group deshields adjacent protons, causing distinct downfield shifts (~8.0–8.5 ppm) .
- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
- X-ray Diffraction : Resolve steric effects between the isobutyl group and nitro moiety using SHELXL for refinement, particularly if crystallographic data shows disorder .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, increasing the amine:acid chloride ratio (1.2:1) can drive amidation to completion .
- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) to determine rate-limiting steps (e.g., nitro group activation).
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, but balance with ease of removal during purification .
Q. How can structure-activity relationships (SAR) be analyzed for this compound in pharmacological studies?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the nitrobenzamide moiety and target proteins (e.g., enzymes or receptors). The nitro group’s electron-withdrawing properties may enhance binding affinity to hydrophobic pockets .
- In Vitro Assays : Compare bioactivity of analogs (e.g., methyl vs. halogen substituents) in enzyme inhibition assays. For instance, replace the isobutyl group with cyclopropyl to study steric effects on potency .
- Metabolic Stability Tests : Assess the impact of the nitro group on hepatic clearance using microsomal incubation assays .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography. For example, if NMR suggests rotational freedom in the isobutyl chain but X-ray shows a fixed conformation, consider dynamic effects in solution vs. solid state .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate crystal packing forces or solvent interactions .
- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at low temperatures (e.g., –40°C) to slow molecular motion and resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
